

GSK9311 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: GSK9311

Cat. No.: B607875

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Application Notes and Protocols for GSK9311

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK9311 is a crucial laboratory tool, serving as the inactive structural analog and negative control for GSK6853, a potent and highly selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain. BRPF1 is a key scaffolding protein in the assembly of the MOZ/MORF histone acetyltransferase (HAT) complexes, which play a significant role in epigenetic regulation through histone acetylation. The use of **GSK9311** alongside GSK6853 allows researchers to distinguish between on-target effects of BRPF1 inhibition and any potential off-target or non-specific effects of the chemical scaffold. This document provides detailed information on the solubility of **GSK9311** in various solvents and comprehensive protocols for its preparation and use in research settings.

Chemical Properties

Property	Value
Synonyms	(R)-N-(1,3-Dimethyl-6-(2-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-N-ethyl-2-methoxybenzamide
Molecular Formula	C ₂₄ H ₃₁ N ₅ O ₃
Molecular Weight	437.53 g/mol
CAS Number	1923851-49-3
Appearance	White to beige powder
Storage	Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.

Solubility Data

GSK9311 exhibits varying solubility depending on the solvent and preparation method. The following tables summarize its solubility in common laboratory solvents and formulations for in vitro and in vivo studies.

Table 2.1: Solubility in Single Solvents

Solvent	Concentration	Method	Citation
Dimethyl Sulfoxide (DMSO)	100 mg/mL (~228.56 mM)	Requires sonication	[1]
Dimethyl Sulfoxide (DMSO)	2 mg/mL (~4.57 mM)	Requires warming	[2]

Table 2.2: Solubility in Co-Solvent Formulations for In Vivo Use

These formulations are designed to maintain the solubility of **GSK9311** in an aqueous environment suitable for animal studies.

Formulation Composition	Concentration Achieved	Citation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (~5.71 mM)	[3]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (~5.71 mM)	[3]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (~5.71 mM)	[3]

Note: For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous buffers or cell culture media for in vitro assays.

Materials:

- **GSK9311** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Ultrasonic bath

Procedure:

- Weigh the desired amount of **GSK9311** powder in a sterile vial.
- Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 μ L of DMSO for every 1 mg of **GSK9311**).
- Vortex the solution briefly to mix.

- Place the vial in an ultrasonic bath and sonicate until the compound is fully dissolved. The solution should be clear.[1]
- If preparing a lower concentration stock (e.g., 2 mg/mL), gentle warming (e.g., 37°C) can be used to aid dissolution.[2]
- Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (PEG300/Tween-80)

This protocol details the preparation of a common vehicle for administering **GSK9311** to animals.[3]

Materials:

- High-concentration **GSK9311** DMSO stock solution (e.g., 25 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure (to prepare 1 mL of final solution):

- Prepare a clear stock solution of **GSK9311** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 100 µL of the 25 mg/mL **GSK9311** DMSO stock solution.
- Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.
- Add 50 µL of Tween-80 and mix again until homogeneous.

- Add 450 μ L of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
- The final concentration of **GSK9311** will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and sonication may aid dissolution.
- Prepare this formulation fresh on the day of use.

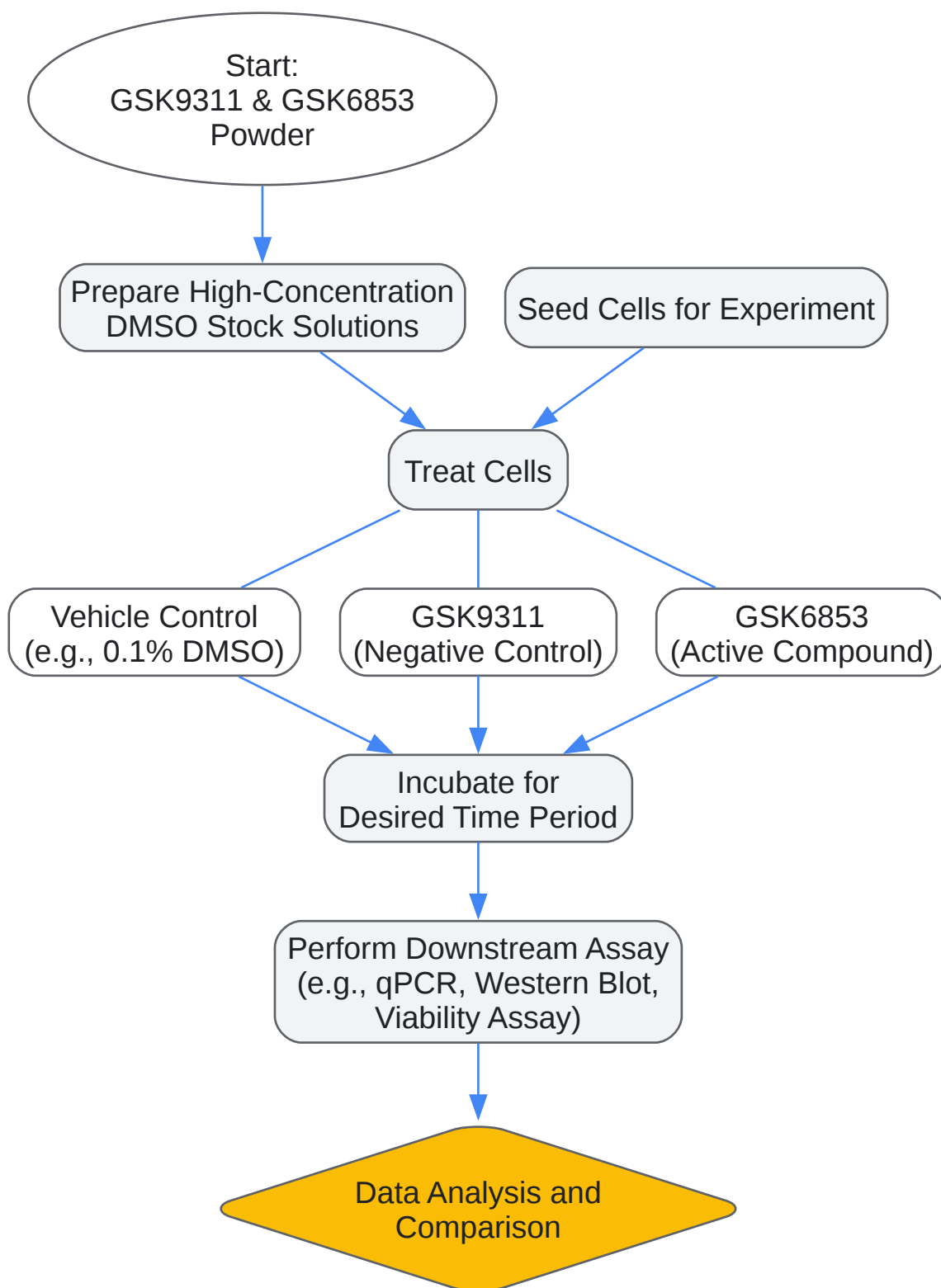
Signaling Pathway and Mechanism of Action

GSK9311 serves as a negative control for GSK6853, an inhibitor of the BRPF1 bromodomain. BRPF1 is a scaffold protein that assembles the MYST family of histone acetyltransferases (HATs), including MOZ and MORF.[3] The bromodomain of BRPF1 recognizes and binds to acetylated lysine residues on histone tails, tethering the HAT complex to specific chromatin regions. This leads to further histone acetylation (e.g., H3K23ac), which alters chromatin structure to be more open (euchromatin), thereby facilitating gene transcription. By using **GSK9311**, which is structurally similar to GSK6853 but does not significantly inhibit BRPF1, researchers can confirm that the observed cellular effects of GSK6853 are due to specific BRPF1 inhibition.

Caption: BRPF1-mediated histone acetylation pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for using **GSK9311** as a negative control in a cell-based experiment alongside its active counterpart, GSK6853.



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Caption: General workflow for a cell-based assay.

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